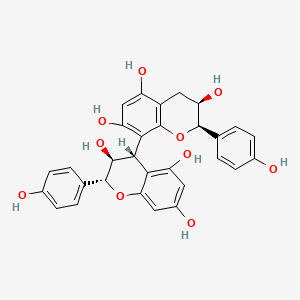

Afzelechin-(4alpha->8)-epiafzelechin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Afzelechin-(4alpha->8)-epiafzelechin is a useful research compound. Its molecular formula is C30H26O10 and its molecular weight is 546.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antiviral Properties

One of the most notable applications of Afzelechin-(4alpha->8)-epiafzelechin is its antiviral activity. A study demonstrated that this compound extracted from Cassia javanica effectively inhibits the replication of herpes simplex virus type 2 (HSV-2). The research utilized XTT and plaque reduction assays to evaluate its efficacy, revealing an IC50 value of approximately 83.8 µM. The compound was shown to interfere with HSV-2 at multiple stages, including preventing viral penetration and inhibiting replication during the late stages of the virus's life cycle .

Antioxidant Activity

Afzelechin-(4alpha->8)-epiafzelechin also exhibits significant antioxidant properties, which can be beneficial in combating oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its potential use in dietary supplements aimed at enhancing overall health and preventing chronic diseases associated with oxidative damage. The compound's antioxidant capacity is attributed to its structure, which allows it to donate electrons and neutralize reactive oxygen species (ROS) .

Food Preservation

In food science, Afzelechin-(4alpha->8)-epiafzelechin is being investigated for its potential as a natural preservative due to its antioxidant properties. It can be incorporated into food packaging materials to enhance the shelf life of products by reducing oxidation. Studies have shown that films made from biopolymers infused with catechins, including Afzelechin, exhibit favorable diffusion kinetics, indicating their effectiveness in maintaining food quality .

Anti-inflammatory Effects

Research has indicated that flavan-3-ols like Afzelechin-(4alpha->8)-epiafzelechin possess anti-inflammatory properties, making them candidates for therapeutic applications in inflammatory diseases. By modulating inflammatory pathways, these compounds may help reduce the risk or severity of conditions such as arthritis and cardiovascular diseases .

Case Studies and Research Findings

Propriétés

Formule moléculaire |

C30H26O10 |

|---|---|

Poids moléculaire |

546.5 g/mol |

Nom IUPAC |

(2R,3R)-2-(4-hydroxyphenyl)-8-[(2R,3S,4S)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C30H26O10/c31-15-5-1-13(2-6-15)28-22(37)11-18-19(34)12-21(36)25(30(18)40-28)26-24-20(35)9-17(33)10-23(24)39-29(27(26)38)14-3-7-16(32)8-4-14/h1-10,12,22,26-29,31-38H,11H2/t22-,26+,27+,28-,29-/m1/s1 |

Clé InChI |

JESPWQGCCOLVKQ-VUGKQVTMSA-N |

SMILES isomérique |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC=C(C=C5)O)O)O)O)C6=CC=C(C=C6)O)O |

SMILES canonique |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC=C(C=C5)O)O)O)O)C6=CC=C(C=C6)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.